molecular formula C17H20ClNO2 B405854 [2-(3-chlorophenyl)ethyl][(2,3-dimethoxyphenyl)methyl]amine CAS No. 355817-03-7

[2-(3-chlorophenyl)ethyl][(2,3-dimethoxyphenyl)methyl]amine

Cat. No.: B405854
CAS No.: 355817-03-7
M. Wt: 305.8g/mol
InChI Key: BZEWYTAZWAZJJA-UHFFFAOYSA-N
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Description

[2-(3-chlorophenyl)ethyl][(2,3-dimethoxyphenyl)methyl]amine is an organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-chlorophenyl)ethyl][(2,3-dimethoxyphenyl)methyl]amine typically involves the reaction of 3-chlorophenylethylamine with 2,3-dimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

[2-(3-chlorophenyl)ethyl][(2,3-dimethoxyphenyl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced aromatic rings or amines.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(3-chlorophenyl)ethyl][(2,3-dimethoxyphenyl)methyl]amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may also be used in the development of new biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure makes it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of [2-(3-chlorophenyl)ethyl][(2,3-dimethoxyphenyl)methyl]amine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Similar in structure but with a methoxy group instead of a dimethoxybenzyl group.

    2-Phenylethylamine: Lacks the chloro and dimethoxy substituents, making it less complex.

    2-(4-Chlorophenyl)ethylamine: Similar but with a different substitution pattern on the aromatic ring.

Uniqueness

[2-(3-chlorophenyl)ethyl][(2,3-dimethoxyphenyl)methyl]amine is unique due to its specific combination of chloro and dimethoxy substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

355817-03-7

Molecular Formula

C17H20ClNO2

Molecular Weight

305.8g/mol

IUPAC Name

2-(3-chlorophenyl)-N-[(2,3-dimethoxyphenyl)methyl]ethanamine

InChI

InChI=1S/C17H20ClNO2/c1-20-16-8-4-6-14(17(16)21-2)12-19-10-9-13-5-3-7-15(18)11-13/h3-8,11,19H,9-10,12H2,1-2H3

InChI Key

BZEWYTAZWAZJJA-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)CNCCC2=CC(=CC=C2)Cl

Canonical SMILES

COC1=CC=CC(=C1OC)CNCCC2=CC(=CC=C2)Cl

Origin of Product

United States

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